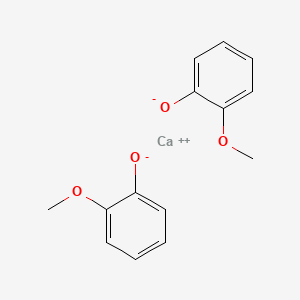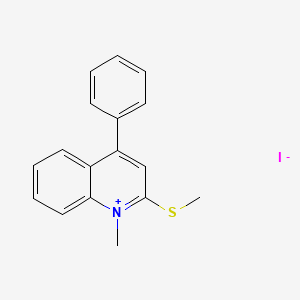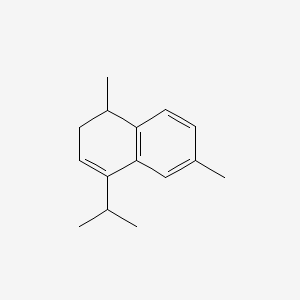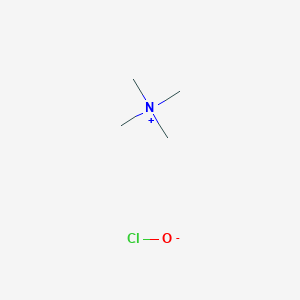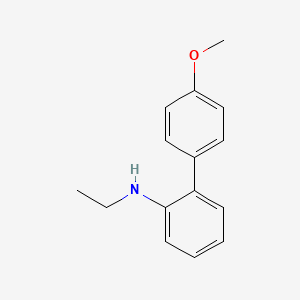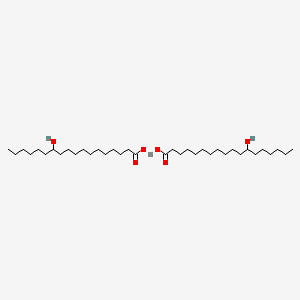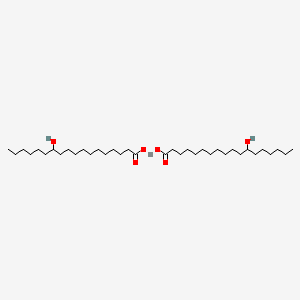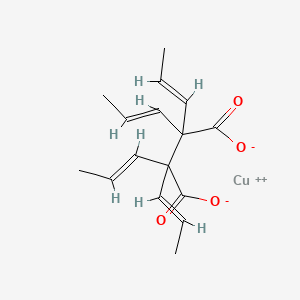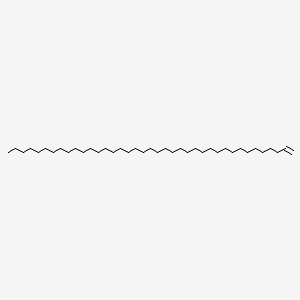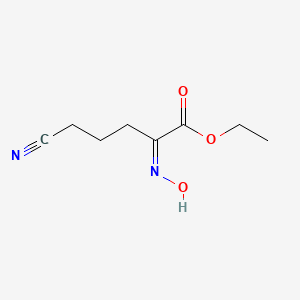![molecular formula C12H22O B12662096 hexahydro-6a-pentyl-2H-cyclopenta[b]furan CAS No. 94278-33-8](/img/structure/B12662096.png)
hexahydro-6a-pentyl-2H-cyclopenta[b]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydro-6a-pentyl-2H-cyclopenta[b]furan: is an organic compound with the molecular formula C12H22O It is a member of the cyclopenta[b]furan family, characterized by a hexahydro structure and a pentyl substituent at the 6a position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of hexahydro-6a-pentyl-2H-cyclopenta[b]furan typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopentadiene derivatives and pentyl halides, followed by hydrogenation to achieve the hexahydro structure. The reaction conditions often require the presence of a catalyst, such as palladium on carbon, and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Hexahydro-6a-pentyl-2H-cyclopenta[b]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, converting the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pentyl group, where halogenation or other functional group modifications can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.
Substitution: Halogenating agents such as bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives, amines, alcohols.
Wissenschaftliche Forschungsanwendungen
Hexahydro-6a-pentyl-2H-cyclopenta[b]furan has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its unique structural features that may interact with biological targets.
Industry: Utilized in the development of novel materials, such as polymers and resins, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of hexahydro-6a-pentyl-2H-cyclopenta[b]furan involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Hexahydro-6a-pentyl-2H-cyclopenta[b]furan can be compared with other similar compounds, such as:
Hexahydro-6a-methyl-2H-cyclopenta[b]furan: Differing by the substituent at the 6a position, this compound has a methyl group instead of a pentyl group, leading to variations in its chemical properties and reactivity.
Hexahydro-6a-ethyl-2H-cyclopenta[b]furan: Featuring an ethyl group at the 6a position, this compound exhibits different steric and electronic effects compared to the pentyl-substituted analogue.
Uniqueness: The uniqueness of this compound lies in its specific pentyl substitution, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly where specific reactivity or structural features are required.
Eigenschaften
CAS-Nummer |
94278-33-8 |
|---|---|
Molekularformel |
C12H22O |
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
6a-pentyl-2,3,3a,4,5,6-hexahydrocyclopenta[b]furan |
InChI |
InChI=1S/C12H22O/c1-2-3-4-8-12-9-5-6-11(12)7-10-13-12/h11H,2-10H2,1H3 |
InChI-Schlüssel |
MKNDEHITWQEWCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC12CCCC1CCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



